Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate” is a chemical compound with the empirical formula C12H10FNO2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom, and a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 251.28 .Scientific Research Applications
1. Synthetic Chemistry and Compound Formation
Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate and its derivatives play a significant role in synthetic chemistry. They are used in the synthesis of various heterocyclic compounds, such as [3,2-d]4(3H)thienopyrimidinones, through reactions with primary amines and hydrazines (Hajjem, Khoud, & Baccar, 2010). Additionally, these compounds are pivotal in the synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines, highlighting their utility in nucleophilic substitution reactions (Krinochkin et al., 2021).
2. Molecular Structure and Crystallography
The study of the crystal structure of thiophene derivatives, including those similar to this compound, is essential for understanding their molecular conformation and potential applications in material science and pharmaceuticals. Investigations into the crystal structures of related compounds have provided insights into intermolecular interactions and molecular conformations (Vasu et al., 2004).
3. Potential in Cancer Research
Some derivatives of methyl 3-aminothiophene-2-carboxylate have shown potential in cancer research. For example, compounds like methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate have exhibited selective inhibition of tumor cell proliferation, indicating their potential as tumor-selective agents (Thomas et al., 2014).
4. Genotoxic and Carcinogenic Potential Studies
The genotoxic and carcinogenic potentials of thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, have been assessed using in vitro and in silico methodologies. These studies are crucial for understanding the safety and potential risks associated with these compounds, particularly in pharmaceutical applications (Lepailleur et al., 2014).
Properties
IUPAC Name |
methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-16-12(15)11-10(14)8(6-17-11)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVCSNZCXBQSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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